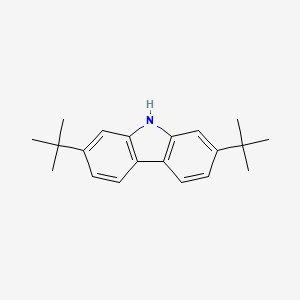

2,7-Di-tert-butyl-9H-carbazole

描述

The Carbazole (B46965) Core as a Versatile Scaffold in Organic Electronics and Functional Materials

The 9H-carbazole, a tricyclic aromatic molecule, serves as a fundamental building block in the realm of organic electronics and functional materials. researchgate.net Its rigid and planar structure, coupled with extensive electron delocalization, provides a robust and stable molecular framework. researchgate.net Carbazoles are renowned for their excellent hole-transporting capabilities, high thermal and electrochemical stability, and significant photoluminescence quantum yields. mdpi.comresearchgate.net These intrinsic properties make them highly attractive for a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). mdpi.combohrium.com

In the context of OLEDs, carbazole derivatives are versatile components, functioning as luminescent emitters, host materials for phosphorescent OLEDs, and emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.com Their ability to be integrated into complex molecular architectures allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. mdpi.com For instance, in perovskite solar cells, carbazole-based compounds have been shown to facilitate a good interface between the different components of the cell, which is crucial for efficient device operation. mdpi.com

The Role of Substituent Engineering in Carbazole-Based Compounds for Tailored Properties

The true power of the carbazole scaffold lies in its susceptibility to chemical modification. The process of "substituent engineering," or the strategic attachment of different functional groups to the carbazole core, is a powerful tool for tailoring the properties of the resulting compounds. researchgate.netrsc.org By introducing various substituents at different positions on the carbazole ring, researchers can systematically alter key parameters such as:

Electrochemical Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This, in turn, influences the charge injection and transport properties of the material.

Optical Properties: Substituents can significantly impact the absorption and emission spectra of carbazole derivatives. rsc.org This allows for the tuning of the emission color in OLEDs and the optimization of light absorption in solar cells.

Thermal and Morphological Stability: The addition of bulky substituents can enhance the thermal stability and influence the solid-state packing of the molecules, which is critical for device longevity and performance. bohrium.com

Solubility: Modifying the carbazole core with appropriate side chains can improve its solubility in common organic solvents, facilitating solution-based processing of electronic devices.

The ability to fine-tune these properties through targeted synthesis makes carbazole derivatives a highly adaptable platform for developing materials with specific functionalities. bohrium.comrecercat.cat

Specific Focus on 2,7-Di-tert-butyl-9H-carbazole as a Research Target

Among the vast family of carbazole derivatives, this compound has garnered significant attention as a research target. The introduction of bulky tert-butyl groups at the 2 and 7 positions of the carbazole core imparts specific and desirable characteristics to the molecule. These tert-butyl groups are known to enhance the solubility and thermal stability of the compound.

The substitution pattern is crucial; 2,7-disubstituted carbazoles have been shown to function as both hole-transporting and emitting materials in OLEDs. 140.122.64 This dual functionality simplifies device architecture and can lead to improved performance compared to their 3,6-disubstituted counterparts. 140.122.64 The synthesis of 2,7-disubstituted carbazoles, including the dibromo precursor to many derivatives, has become more efficient, paving the way for broader exploration of their potential in electroactive materials. researchgate.net

The specific properties of this compound make it a valuable building block for more complex organic semiconductors and a subject of ongoing research to unlock its full potential in advanced material applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2,7-ditert-butyl-9H-carbazole |

| Molecular Formula | C₂₀H₂₅N |

| Molecular Weight | 279.4 g/mol |

| CAS Number | 69386-35-2 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,7-ditert-butyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)21-17(15)11-13/h7-12,21H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWXNJICXSLGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278087 | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69386-35-2 | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69386-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Di Tert Butyl 9h Carbazole

Strategies for the Direct Synthesis of 2,7-Di-tert-butyl-9H-carbazole

The direct synthesis of this compound is not as straightforward as its 3,6-isomer. The direct Friedel-Crafts alkylation of carbazole (B46965) with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride typically leads to the thermodynamically more stable 3,6-disubstituted product. rsc.orgchemicalbook.com Achieving substitution at the 2 and 7 positions often requires multi-step synthetic sequences.

One common approach involves the synthesis of a biphenyl (B1667301) precursor followed by a ring-closing reaction. For instance, a substituted biphenyl can be nitrated and then undergo a reductive cyclization, such as the Cadogan reaction using triethyl phosphite, to form the carbazole ring. researchgate.netresearchgate.net While effective, this method's regioselectivity depends on the initial substitution pattern of the biphenyl starting material.

Regioselective Functionalization Approaches for 2,7-Substitution on the Carbazole Framework

Given the challenges of direct synthesis, regioselective functionalization of the carbazole core at the 2 and 7 positions is a critical area of research. Direct bromination of 9H-carbazole with N-bromosuccinimide (NBS) typically yields 3,6-dibromocarbazole (B31536). researchgate.net Therefore, obtaining 2,7-disubstituted carbazoles often necessitates starting with a pre-functionalized biphenyl. A two-step synthesis starting from 4,4'-dibromo-1,1'-biphenyl, which is first nitrated and then cyclized, is a known method to produce 2,7-dibromocarbazole. researchgate.net

More advanced techniques involving transition metal-catalyzed C-H activation are emerging as powerful tools for the regioselective functionalization of carbazoles. rsc.orgresearchgate.net These methods can offer direct routes to C2 and C7 functionalized carbazoles, potentially bypassing the need for pre-functionalized starting materials. For example, specific directing groups can guide the metal catalyst to the desired positions on the carbazole ring system. rsc.orgresearchgate.net

Advanced Synthetic Routes to Derivatives of this compound

The synthesis of derivatives of this compound is crucial for tuning its properties for specific applications. These routes often start from a common intermediate, such as 2,7-dibromo-9H-carbazole.

Utilization of 2,7-Dibromo-9H-carbazole as a Precursor for Cross-Coupling Reactions

2,7-Dibromo-9H-carbazole is a versatile precursor for a wide range of derivatives. researchgate.net140.122.64 The bromine atoms at the 2 and 7 positions are ideal handles for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. researchgate.net140.122.64smolecule.com These reactions allow for the introduction of a diverse array of functional groups, such as aryl, heteroaryl, and amino moieties, at the 2 and 7 positions.

For instance, the Suzuki-Miyaura coupling of 2,7-dibromo-9H-carbazole with appropriate boronic acids or esters can yield 2,7-diaryl-9H-carbazoles. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the synthesis of 2,7-diamino-9H-carbazole derivatives, which are valuable as hole-transporting materials. 140.122.64

Table 1: Examples of Cross-Coupling Reactions with 2,7-Dibromo-9H-carbazole

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 2,7-Diaryl-9H-carbazole |

| Stille | Organostannane | Pd catalyst | 2,7-Diorganyl-9H-carbazole |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 2,7-Diamino-9H-carbazole |

N-Functionalization Strategies for this compound Derivatives

The nitrogen atom of the carbazole ring (N-9) provides another site for functionalization, which can significantly impact the solubility, solid-state packing, and electronic properties of the molecule. 140.122.64smolecule.com N-alkylation is a common strategy and can be achieved using various alkyl halides in the presence of a base. researchgate.netsmolecule.com For instance, alkylating 2,7-dibromo-9H-carbazole with an alkyl bromide under basic conditions is a standard procedure. researchgate.net Microwave-assisted N-alkylation has also been reported to improve reaction efficiency. smolecule.com

The introduction of aryl groups at the N-9 position is also a valuable modification, often accomplished through Ullmann condensation or Buchwald-Hartwig N-arylation reactions. 140.122.64 This N-functionalization is critical for creating materials with tailored properties for applications in organic electronics.

Comparative Synthetic Analyses with Isomeric 3,6-Di-tert-butyl-9H-carbazole

The synthesis of this compound presents distinct challenges compared to its 3,6-isomer.

Direct Synthesis: As previously mentioned, the direct Friedel-Crafts alkylation of carbazole preferentially yields the 3,6-isomer due to the higher electron density at the 3 and 6 positions, making these sites more susceptible to electrophilic attack. rsc.orgchemicalbook.com In contrast, the synthesis of the 2,7-isomer typically requires a multi-step approach starting from a pre-functionalized biphenyl. researchgate.net

Precursor Availability: The starting materials for 3,6-disubstituted carbazoles are often more readily accessible. For example, direct bromination of carbazole provides 3,6-dibromocarbazole in good yields. researchgate.net The synthesis of 2,7-dibromocarbazole, a key intermediate for many 2,7-disubstituted derivatives, is a two-step process. researchgate.net

Functionalization: While both isomers can be further functionalized using similar cross-coupling and N-alkylation/arylation strategies, the initial regioselective synthesis dictates the final substitution pattern. The development of regioselective C-H activation methods may offer more direct pathways to 2,7-disubstituted carbazoles in the future, potentially leveling the synthetic accessibility between the two isomers. rsc.orgresearchgate.net

The differences in synthetic accessibility have historically led to a greater focus on 3,6-disubstituted carbazoles in materials science. However, the unique properties of 2,7-disubstituted carbazoles continue to drive the development of more efficient and regioselective synthetic methodologies. 140.122.64

Table 2: Comparison of Synthetic Strategies for 2,7- and 3,6-Disubstituted Carbazoles

| Feature | 2,7-Disubstituted Carbazoles | 3,6-Disubstituted Carbazoles |

| Direct Synthesis | Challenging, multi-step process often required. | Readily achieved via Friedel-Crafts reactions. |

| Key Precursor | 2,7-Dibromo-9H-carbazole (multi-step synthesis). | 3,6-Dibromo-9H-carbazole (direct bromination). |

| Regioselectivity | Controlled by precursor synthesis or advanced C-H activation. | Thermodynamically favored in direct electrophilic substitution. |

Advanced Spectroscopic and Electrochemical Characterization Studies

Elucidation of Electronic Transitions via UV-Vis Absorption and Photoluminescence Spectroscopy in Various States

The electronic absorption and emission properties of 2,7-Di-tert-butyl-9H-carbazole and its derivatives are fundamental to their function in electronic devices. These properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy in different environments, such as various solvents and in the solid state.

The UV-Vis absorption spectra of carbazole (B46965) derivatives generally exhibit characteristic bands corresponding to π–π* and n–π* electronic transitions. For instance, the absorption peak around 290 nm is often assigned to the n–π* transition of the carbazole unit, while the bands between 310 and 350 nm are attributed to the π–π* transitions of the entire conjugated system. ulakbim.gov.tr The introduction of tert-butyl groups can cause a red-shift in the PL spectrum. ulakbim.gov.tr In derivatives where the this compound moiety acts as an electron donor and is linked to an acceptor, an additional broad and low-energy absorption band can be observed, which is assigned to an intramolecular charge transfer (ICT) transition. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity, with ICT bands showing a noticeable bathochromic (red) shift in more polar solvents. researchgate.netiyte.edu.tr

Photoluminescence spectroscopy reveals the emission characteristics of these compounds. Carbazole derivatives are known for their fluorescence, typically emitting in the blue to green region of the spectrum. 140.122.64 The emission wavelength can be tuned by modifying the chemical structure, such as by introducing different substituents or extending the π-conjugation. 140.122.64rsc.org The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a critical parameter. For some derivatives, the PLQY is significantly higher in the solid state compared to in solution, a phenomenon that can be attributed to effects like aggregation-induced emission (AIE). researchgate.net For example, the PLQY of certain 9-phenyl-9H-carbazole derivatives substituted with tert-butyl groups at the C-3 and C-6 positions was found to be highest in the solid state. researchgate.net

The table below summarizes the photophysical properties of some this compound derivatives.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Solvent/State |

| 2,7-bis(diphenylamino)-9-ethylcarbazole | 396 | 438 | 75 | Dichloromethane |

| 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one | 300-360 | - | 50 (film) | Film |

| 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | - | - | - | - |

| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | - | - | - | - |

Data compiled from various research articles for illustrative purposes. rsc.orgacs.org

Electrochemical Characterization of Redox Potentials and Energy Levels (HOMO/LUMO)

Electrochemical methods are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound derivatives. These energy levels are critical for understanding and predicting the charge injection and transport properties of these materials in electronic devices. mdpi.com

The HOMO and LUMO energy levels are typically estimated from the onset oxidation and reduction potentials obtained from cyclic voltammetry (CV) measurements. mdpi.comnankai.edu.cn The HOMO level is related to the ionization potential and reflects the ease of removing an electron (oxidation), while the LUMO level is related to the electron affinity and indicates the ease of accepting an electron (reduction). nankai.edu.cn The energy difference between the HOMO and LUMO levels provides the electrochemical band gap. nankai.edu.cn

For many carbazole-based materials, the HOMO level is primarily located on the electron-donating carbazole moiety. nankai.edu.cnnih.gov The introduction of electron-donating groups, such as tert-butyl groups, can raise the HOMO energy level, while the introduction of electron-withdrawing groups can lower it. aip.org Conversely, the LUMO level is often localized on the electron-accepting part of the molecule in donor-acceptor systems. nankai.edu.cn The similarity in oxidation potentials for a series of carbazole derivatives often suggests that the HOMO energy levels are close to each other. nankai.edu.cn Ionization potentials for derivatives of 9-phenyl-9H-carbazole have been observed in the range of 5.75–5.89 eV in the solid state. researchgate.net

The following table presents the electrochemical data for selected this compound derivatives.

| Compound | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| 9-hexyl-N2,N2,N7,N7-tetraphenyl-carbazole-2,7-diamine | - | - | -5.25 | - |

| 9'-hexyl-9'H-9,2':7',9''-tercarbazole | - | - | -5.29 | - |

| 2,7-tBuCzNB | - | - | - | - |

| 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | - | - | - | - |

| 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one | - | - | - | - |

Data compiled from various research articles for illustrative purposes. acs.orgrsc.orgresearchgate.net

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound and its derivatives. 140.122.64 A typical CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the compound and a supporting electrolyte, and measuring the resulting current. 140.122.64

The voltammograms obtained from CV experiments show peaks corresponding to the oxidation and reduction processes of the molecule. The potential at which these peaks occur provides information about the HOMO and LUMO energy levels. 140.122.64 For many carbazole derivatives, a reversible or quasi-reversible oxidation wave is observed, which is attributed to the oxidation of the carbazole nitrogen atom and the associated π-system. iyte.edu.trnankai.edu.cn The presence of tert-butyl groups can influence the electrochemical stability of the carbazole unit during repeated cycling. iyte.edu.tr

In donor-acceptor type molecules, a reduction wave corresponding to the electron-accepting moiety can also be observed. iyte.edu.trnankai.edu.cn The reversibility of these redox processes is an important indicator of the material's stability for use in electronic devices. iyte.edu.tr Some carbazole derivatives have been shown to exhibit ambipolar conductive behavior, meaning they can transport both holes and electrons, with mobilities reaching up to 10⁻⁴ cm² V⁻¹ s⁻¹. 140.122.64

Investigations into Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) Phenomena in this compound Derivatives

In recent years, significant research has focused on developing organic light-emitting diode (OLED) materials that can efficiently harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. Thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) are two key phenomena that have been explored in this compound derivatives to achieve this goal.

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.org This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgacs.org Carbazole derivatives, with their electron-donating nature, are excellent building blocks for TADF molecules when combined with suitable electron-accepting units. rsc.orgsioc-journal.cn The steric hindrance provided by the bulky tert-butyl groups can help to spatially separate the HOMO and LUMO, leading to a smaller ΔEST. rsc.orgaip.org

Several studies have shown that by carefully designing the molecular structure, it is possible to achieve efficient TADF in derivatives of this compound. bohrium.comscispace.com For example, introducing steric hindrance between donor and acceptor moieties can lead to smaller singlet-triplet splitting. rsc.org The introduction of tert-butyl groups on the carbazole donor has been shown to have a negligible effect on the emission color but can significantly improve the photoluminescence quantum yields by suppressing non-radiative deactivation pathways. aip.org

Aggregation-Induced Emission (AIE)

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net

Derivatives of this compound have been shown to exhibit AIE characteristics. researchgate.netacs.org The bulky tert-butyl groups can play a role in modulating the intermolecular interactions and packing in the solid state, which influences the AIE properties. calis.edu.cn For some carbazole-based organogels, a reversible sol-gel transformation can tune the fluorescence, with bright blue emission observed in the aggregated gel phase. calis.edu.cn This property is highly desirable for the fabrication of efficient solid-state lighting devices. researchgate.net

Compound Names Table

| Abbreviation/Name | Chemical Name |

| This compound | This compound |

| 2,7-bis(diphenylamino)-9-ethylcarbazole | N2,N2,N7,N7-tetraphenyl-9-ethyl-9H-carbazole-2,7-diamine |

| 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one | 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one |

| 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |

| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide |

| 9-hexyl-N2,N2,N7,N7-tetraphenyl-carbazole-2,7-diamine | 9-hexyl-N2,N2,N7,N7-tetraphenyl-9H-carbazole-2,7-diamine |

| 9'-hexyl-9'H-9,2':7',9''-tercarbazole | 9'-hexyl-9'H-9,2':7',9''-tercarbazole |

| 2,7-tBuCzNB | Not specified in search results |

| 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one |

Theoretical and Computational Investigations of 2,7 Di Tert Butyl 9h Carbazole

Electronic Structure Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited-state properties of molecules like 2,7-Di-tert-butyl-9H-carbazole. These methods provide insights into molecular orbital energy levels, electron distribution, and absorption spectra. nih.govorcid.org

For carbazole-based systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-31G(d), are employed to optimize the molecular geometry and determine electronic properties in both gaseous and solvent phases. nih.govresearchgate.netrsc.org TD-DFT is then used to calculate vertical excitation energies and predict electronic absorption spectra. nih.govrsc.org These theoretical investigations are crucial for understanding the intramolecular charge transfer (ICT) characteristics, which are fundamental to the performance of these materials in electronic devices. nih.gov In studies of related carbazole (B46965) derivatives, DFT has been used to examine the impact of substituents on the electronic structure, highlighting how bulky groups like tert-butyl can influence molecular stacking and energy levels. rsc.org For instance, in donor-acceptor-donor (D-A-D) type molecules based on 2,7-carbazole, DFT and TD-DFT calculations have been used to evaluate their optoelectronic properties for applications in organic solar cells. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions and Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the bandgap, is a critical parameter for electronic applications. nih.govrsc.org

The tert-butyl groups at the 2 and 7 positions influence the electronic properties through steric and inductive effects. These bulky groups can affect the planarity of the molecule, which in turn modifies the extent of π-conjugation and, consequently, the HOMO-LUMO gap. rsc.org In some carbazole-based systems, the introduction of tert-butyl groups leads to a larger bandgap by reducing conjugation along the molecular backbone. rsc.org

| Compound System | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Dye with methoxycarbazole | -4.89 | -2.44 | 2.45 | DFT | acs.org |

| Dye with tert-butylcarbazole | -5.42 | -2.45 | 2.97 | DFT | acs.org |

| 2DPyM-mDTC | - | - | 2.6 | DFT (B3LYP/6-31G) | acs.org |

| 3DPyM-pDTC | - | - | 2.9 | DFT (B3LYP/6-31G) | acs.org |

Conformational Analysis and Steric Hindrance Effects of tert-Butyl Groups on Molecular Geometry and Electronic Properties

The tert-butyl groups at the 2,7-positions of the carbazole ring introduce significant steric hindrance, which has a profound impact on the molecule's conformation and, consequently, its electronic properties. This steric bulk can disrupt intermolecular packing and reduce crystallinity, which can be advantageous in preventing aggregation-caused quenching in solid-state applications.

In N-benzoyl-carbazole derivatives, bulky tert-butyl groups have been shown to restrict rotation around N-C bonds, leading to the existence of stable atropisomers. acs.org Similarly, in other carbazole-based systems, the steric hindrance from tert-butyl groups can lead to non-coplanar 3D molecular structures. science.gov This twisting of the molecular backbone can reduce π-π stacking and alter the electronic coupling between adjacent molecules. rsc.org

The steric effects of the 2,7-di-tert-butyl substitution pattern are more pronounced compared to the 3,6-isomer, leading to greater solubility but potentially lower charge mobility due to the disruption of π-conjugation. Computational modeling and variable-temperature NMR studies on related sterically hindered molecules have demonstrated how these steric effects can lead to multiple stable conformers in solution. science.gov The presence of bulky groups can also influence the geometry of the molecule, such as the dihedral angles between different molecular fragments, which in turn affects the electronic properties. For example, in CzSi, a TADF host material, the nearly 90° dihedral angle between its carbazole and tert-butylphenyl groups contributes to its enhanced morphological and electrochemical stability. ossila.com

Computational Modeling of Intermolecular Interactions and Solid-State Packing Architectures

Computational modeling is a vital tool for predicting and understanding the intermolecular interactions and solid-state packing of this compound and its derivatives. These models provide insights into how molecules arrange themselves in the solid state, which is crucial for determining material properties like charge transport and photoluminescence.

The steric hindrance caused by the tert-butyl groups plays a significant role in dictating the packing architecture. rsc.org While these bulky groups can prevent close packing and reduce aggregation, they can also influence the formation of specific hydrogen-bonding motifs. science.gov For instance, in some tert-butylated carbazole derivatives, a different 2D hydrogen-bonding pattern is observed compared to less bulky analogues. science.gov

Computational studies on related systems have shown that the introduction of tert-butyl groups can effectively regulate molecular stacking. rsc.org DFT calculations can be employed to examine the π-π stacking distances and predict how these interactions will influence the formation of recombination centers in thin films. rsc.org Furthermore, computational modeling can be used to predict crystallographic data, which can then be benchmarked against experimental results to validate parameters like torsional angles and bond lengths. The combination of experimental techniques like X-ray diffraction with computational modeling provides a comprehensive understanding of the solid-state structure and its influence on the material's properties. rsc.orgacs.org

Applications of 2,7 Di Tert Butyl 9h Carbazole in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The application of 2,7-di-tert-butyl-9H-carbazole and its derivatives is extensive within OLED technology, where they are utilized as host materials, emitters, and hole transport materials. tcichemicals.comnih.govmdpi.com The substitution pattern of the carbazole (B46965) core is a crucial determinant of the material's physical and photophysical properties. 140.122.64 Specifically, 2,7-disubstituted carbazoles often exhibit a higher degree of conjugation compared to their 3,6-disubstituted counterparts. 140.122.64

Evaluation as Host Materials for Phosphorescent and TADF Emitters

Derivatives of this compound are frequently employed as host materials in the emissive layer of both phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. nih.govmdpi.com An effective host material must possess a high triplet energy to confine the triplet excitons of the guest emitter, preventing energy loss. nih.gov The carbazole moiety is a well-established electron-donating fragment used in the synthesis of these host materials. mdpi.com

Derivatives incorporating this compound have been synthesized to act as hosts for various phosphorescent emitters. For instance, a series of blue TADF materials were developed where 3,6-di-tert-butyl-9H-carbazole was used as a secondary donor, resulting in devices with blue emission and a maximum external quantum efficiency (EQE) over 20%. aip.org In another study, a solution-processable multi-resonant TADF emitter was developed using twisted second-generation tert-butyl carbazole donor dendrons to minimize aggregation-caused quenching. rsc.org This resulted in solution-processed OLEDs with a maximum EQE of 11.6% and a low turn-on voltage of 3.4 V. rsc.org

Development as Emitter Materials Exhibiting Delayed Fluorescence

The unique electronic properties of this compound derivatives have led to their development as emitters that exhibit TADF. nih.govbohrium.com TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. rsc.org

Several studies have focused on designing and synthesizing TADF emitters based on the this compound framework. For example, derivatives of 9-phenyl-9H-carbazole featuring tert-butyl substituents have been shown to exhibit both TADF and aggregation-induced emission enhancement. researchgate.net In one case, non-doped OLEDs fabricated with these emitters achieved a maximum EQE of 7.2% and a brightness of 15,000 cd/m². researchgate.net Another series of blue TADF emitters based on a benzoylpyridine core with two meta-carbazole substituents, including 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone, demonstrated high photoluminescence quantum yields and small S1-T1 energy gaps, leading to OLEDs with maximum EQEs over 28%. rsc.org

Role as Hole Transport Materials (HTMs) in OLED Architectures

The inherent hole-transporting nature of the carbazole unit makes its derivatives, including those of this compound, excellent candidates for hole transport materials (HTMs) in OLEDs. nih.gov140.122.64 An efficient HTM facilitates the injection of holes from the anode and their transport to the emissive layer, contributing to balanced charge injection and improved device performance. 140.122.64

A series of 2,7-disubstituted carbazole derivatives incorporating arylamines have been synthesized and shown to possess high glass transition temperatures (ranging from 87 to 217 °C), indicating good morphological stability. 140.122.64 These materials also exhibit fluorescence in the purple-blue to orange region. 140.122.64 When used in OLEDs, these 2,7-disubstituted carbazoles can function as both the hole-transporting and emitting material. 140.122.64 In comparison to their 3,6-disubstituted counterparts, OLEDs fabricated with these 2,7-disubstituted materials have demonstrated better performance. 140.122.64

Device Fabrication and Performance Characterization in OLEDs

The fabrication of OLEDs incorporating this compound derivatives typically involves either vacuum deposition or solution processing techniques. rsc.orgresearchgate.netmdpi.com Solution-processed OLEDs are particularly attractive for large-area and flexible display applications due to their potential for low-cost manufacturing. bohrium.com

The performance of these devices is evaluated based on several key metrics, including current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and the Commission Internationale de l'Eclairage (CIE) color coordinates. For instance, a solution-processed OLED using a multi-resonant TADF emitter with tert-butyl carbazole dendrons achieved a maximum EQE of 11.6% and a narrow emission spectrum. rsc.org In another example, OLEDs based on carbazole derivatives as the emitting material, fabricated via spin coating, showed high luminances up to 4130 cd/m², current efficiencies around 20 cd/A, and an impressive EQE of up to 9.5% for greenish-blue emission. mdpi.com

Table 1: Performance of selected OLEDs incorporating this compound derivatives.

| Role of Carbazole Derivative | Device Structure (Simplified) | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| TADF Emitter | Non-doped | 7.2 | - | researchgate.net |

| TADF Emitter | Doped | >28 | Sky Blue | rsc.org |

| TADF Emitter | Solution-processed | 11.6 | Green | rsc.org |

| Emitting Material | Solution-processed | 9.5 | Greenish-Blue | mdpi.com |

| TADF Emitter | Doped | >20 | Blue | aip.org |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Beyond light emission, this compound and its derivatives have found significant applications in the field of solar energy conversion, specifically in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). osti.govmdpi.com The electron-rich nature and hole-transporting capabilities of the carbazole core are highly beneficial for these devices. researchgate.netnih.gov

Implementation as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

In recent years, perovskite solar cells (PSCs) have gained immense attention due to their rapidly increasing power conversion efficiencies. The hole transport material (HTM) is a critical component in the n-i-p device architecture of PSCs, responsible for efficient hole extraction from the perovskite layer and its transport to the electrode, while also acting as a barrier to prevent degradation. osti.gov Carbazole-based materials have emerged as promising HTMs for PSCs due to their high hole mobility, tunable electronic properties, and good film-forming capabilities. osti.govnih.gov

Derivatives of this compound have been incorporated into the design of novel HTMs for PSCs. For example, carbazole-based radicals have been used to form an interfacial layer for hole extraction in inverted PSCs, demonstrating the versatility of these compounds. nih.gov In another approach, a carbazole-based polymer HTM was used to replace the commonly used PEDOT:PSS in methylammonium-free Sn-Pb PSCs, leading to enhanced efficiency and stability. acs.org The use of these custom-synthesized HTMs can lead to devices with improved crystallinity, reduced trap-state density, and larger carrier mobility, ultimately boosting the power conversion efficiency and long-term stability of the solar cells. acs.org Research has shown that PSCs using carbazole-based HTMs can achieve high power conversion efficiencies while demonstrating improved stability, particularly at elevated temperatures. osti.gov

Design Principles for Carbazole-Based HTMs in PSCs for Enhanced Efficiency and Stability

The design of effective carbazole-based HTMs for PSCs revolves around several key principles aimed at optimizing device performance and longevity. The carbazole core is a favored unit for molecular design due to its facile substitution possibilities, allowing for the fine-tuning of its electronic and optical properties. nih.gov

One crucial aspect is the energy level alignment between the HTM and the perovskite absorber layer. The Highest Occupied Molecular Orbital (HOMO) of the HTM must be suitably aligned with the valence band of the perovskite to ensure efficient extraction of holes. nih.govresearchgate.net Introducing electron-donating groups, such as dimethoxydiphenylamine, to the carbazole periphery is a common strategy to adjust the HOMO level. nih.gov

Furthermore, the thermal stability of the HTM is paramount for the long-term operational stability of the PSC. Carbazole derivatives often exhibit excellent thermal stability, with some capable of withstanding temperatures up to 440°C. nih.gov The introduction of bulky substituents, like the tert-butyl groups in this compound, can enhance this stability.

High hole mobility is another critical factor for efficient charge transport and to minimize charge recombination within the device. researchgate.net Judicious molecular design can yield carbazole-based HTMs with hole drift mobility values comparable to the widely used spiro-OMeTAD. nih.gov Additionally, the hydrophobicity of the HTM layer plays a significant role in protecting the moisture-sensitive perovskite layer, thereby improving the device's environmental stability. osti.gov

| Property | Desired Characteristic for HTMs | Influence of Carbazole Structure |

| HOMO Level | Aligned with perovskite valence band | Tunable via peripheral electron-donating groups |

| Thermal Stability | High decomposition temperature | Inherently good, enhanced by bulky substituents |

| Hole Mobility | High for efficient charge transport | Can be optimized through molecular engineering |

| Hydrophobicity | High to protect perovskite layer | Can be increased with specific alkyl chains |

Cross-linkable Carbazole Derivatives for Stable Perovskite Solar Cells

To address the stability issues in inverted (p-i-n) architecture PSCs, where the HTL is deposited beneath the perovskite layer, cross-linkable carbazole derivatives have been developed. perovskite-info.com These materials are designed to withstand the strong solvents used during the formation of the overlying perovskite layer. perovskite-info.com

The strategy involves synthesizing carbazole-based molecules that can be thermally polymerized in situ to form a robust, cross-linked three-dimensional structure. perovskite-info.comrsc.org This cross-linked polymer network is highly resistant to various environmental factors, including the aggressive solvents used in perovskite processing. perovskite-info.com

For instance, carbazole-based molecules functionalized with vinyl groups have been successfully synthesized and applied as HTMs in inverted PSCs. rsc.orgnih.gov Upon thermal polymerization, these molecules form a solvent-resistant film. rsc.org PSCs incorporating these cross-linkable HTMs have demonstrated promising power conversion efficiencies (PCEs) of up to 16.9% with good stability. perovskite-info.comrsc.org

Application as Electron-Donating Materials in Organic Bulk Heterojunction Solar Cells

In the realm of organic bulk heterojunction (BHJ) solar cells, derivatives of 2,7-carbazole are utilized as electron-donating (donor) materials. nih.govrsc.org The performance of these solar cells is significantly influenced by the properties of the donor polymer, such as its molecular weight and the blend ratio with the electron-accepting material (acceptor). rsc.orgresearchgate.net

Alternating poly(2,7-carbazole) derivatives have been a focus of research in this area. rsc.orgresearchgate.net By optimizing factors like the polymer's number-average molecular weight and the active layer thickness, the light absorption and charge transport properties of the BHJ solar cell can be fine-tuned. rsc.org For example, studies have shown that optimal performance is often achieved with specific molecular weight ranges. researchgate.net

Donor-acceptor-donor (D-A-D) type monomers based on 2,7-carbazole have also been theoretically studied to evaluate their optoelectronic properties for BHJ applications. nih.gov These studies use computational methods like Density Functional Theory (DFT) to predict key parameters such as bandgap and open-circuit voltage (Voc) when blended with fullerene-based acceptors like PC71BM. nih.gov Such theoretical investigations are crucial for designing new donor materials with potentially high power conversion efficiencies. nih.gov

| Parameter | Influence on BHJ Solar Cell Performance |

| Polymer Molecular Weight | Affects device performance, with optimal ranges identified. rsc.orgresearchgate.net |

| Donor:Acceptor Ratio | Impacts light absorption and charge transport. rsc.org |

| Active Layer Thickness | Influences light absorption and charge transport. rsc.org |

Carbazole-Based Sensitizers in Dye-Sensitized Solar Cells

Carbazole derivatives, including those based on the 2,7-disubstituted scaffold, are employed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com These molecules typically follow a "push-pull" or donor-π-acceptor (D-π-A) architecture. researchgate.netmdpi.comdergipark.org.tr In this design, the carbazole unit acts as the electron donor, a conjugated system serves as the π-bridge, and an electron-accepting group facilitates electron injection into the semiconductor's conduction band. researchgate.netmdpi.com

The photophysical and electrochemical properties of these carbazole-based sensitizers are critical to the DSSC's performance. researchgate.net The efficiency of these sensitizers can be limited by factors such as their light absorption range in the visible spectrum. researchgate.net A high dihedral angle between the carbazole donor and the phenyl bridge, for instance, can impede conjugation and lead to less intense absorption in the visible region. researchgate.net

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The inherent charge-transporting properties of carbazole derivatives make them suitable for use in organic field-effect transistors (OFETs). researchgate.net The 2,7-substitution pattern on the carbazole core is one of the strategies explored to create materials for these devices.

The performance of carbazole-based materials in OFETs is intrinsically linked to their charge carrier mobility. While organic semiconductors generally have lower charge-carrier mobilities compared to their inorganic counterparts, the molecular structure of carbazole derivatives can be engineered to enhance these properties. mdpi.com

Research into 2,7-disubstituted carbazole derivatives has demonstrated their potential as ambipolar conductive materials, meaning they can transport both holes and electrons. 140.122.64 This dual functionality is advantageous for certain electronic applications. The charge transport properties are influenced by the nature of the substituents at the 2 and 7 positions. 140.122.64

Electrochromic Materials and Devices

Polycarbazole derivatives, particularly those with a 2,7-linkage, exhibit interesting electrochromic properties, making them suitable for applications in electrochromic devices (ECDs). electrochemsci.orgresearchgate.net Electrochromism is the ability of a material to reversibly change its color upon the application of an electrical voltage. electrochemsci.org

Polymers derived from 2,7-di(2-thienyl)carbazole monomers have been shown to be electroactive and electrochromic. electrochemsci.org The substitution pattern on the carbazole unit, such as the introduction of an EDOT (3,4-ethylenedioxythiophene) group, can significantly influence the electrochemical and optical properties of the resulting polymer. electrochemsci.org For instance, EDOT substitution can lower the oxidation potential of the monomer and polymer, and narrow the electronic band gap. electrochemsci.org

ECDs fabricated using these 2,7-substituted polycarbazole derivatives as the active layer have demonstrated good performance characteristics, including reasonable optical contrast, fast response times, and excellent redox stability. electrochemsci.org These polymers can switch between different color states, for example, from yellow in the reduced state to other colors in the oxidized state. electrochemsci.org

| Device | Application of 2,7-Carbazole Derivative | Key Performance Metrics |

| Perovskite Solar Cells | Hole-Transporting Material osti.gov | Efficiency, Stability osti.govperovskite-info.com |

| BHJ Solar Cells | Electron-Donating Material nih.govrsc.org | Power Conversion Efficiency nih.govresearchgate.net |

| Dye-Sensitized Solar Cells | Sensitizer researchgate.netmdpi.com | Power Conversion Efficiency, Spectral Response researchgate.netmdpi.com |

| Organic Field-Effect Transistors | Active Channel Material researchgate.net | Charge Carrier Mobility mdpi.com140.122.64 |

| Electrochromic Devices | Electrochromic Layer electrochemsci.orgresearchgate.net | Optical Contrast, Switching Speed, Stability electrochemsci.org |

Polymerization and Oligomerization of 2,7 Di Tert Butyl 9h Carbazole Derivatives

Synthesis and Characterization of Poly(2,7-carbazole)s and Related Copolymers

The synthesis of poly(2,7-carbazole)s and their copolymers is primarily achieved through metal-catalyzed cross-coupling reactions. nih.govacs.org Methods such as Yamamoto, Suzuki, Stille, and Horner-Emmons polymerizations are commonly employed to construct the polymer backbone. nih.govacs.org The starting monomers are typically 2,7-dihalogenated-9-alkyl-carbazole derivatives, which can be polymerized to form homopolymers or copolymerized with other aromatic units to tune the material's properties. researchgate.net For instance, 2,7-dibromo-9H-carbazole can be alkylated and then subjected to polymerization conditions. researchgate.net140.122.64

The characterization of these polymers involves a suite of analytical techniques to determine their molecular weight, thermal stability, and photophysical properties. Gel permeation chromatography (GPC) is used to ascertain the molecular weight and polydispersity of the polymers. dntb.gov.ua Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are critical for assessing the material's stability for device fabrication. 140.122.64beilstein-journals.org

The optical and electrochemical properties are investigated using UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry. These analyses provide insights into the polymer's energy levels (HOMO/LUMO), band gap, and emission characteristics. dntb.gov.ua For example, poly(N-dodecylcarbazole)-2,7-diyl has been synthesized and shown to exhibit strong excimer emission in various solvents. Copolymers incorporating electron-deficient units, such as quinoxaline (B1680401) or thiophene (B33073) dioxide, can be synthesized to create low band gap materials with emissions spanning the visible spectrum, from green to red. acs.org

Table 1: Synthesis and Properties of Selected Poly(2,7-carbazole) Derivatives

| Polymer/Copolymer | Synthesis Method | Monomers | Molecular Weight (Mw) | Key Properties & Applications |

|---|---|---|---|---|

| Poly(N-dodecylcarbazole)-2,7-diyl | Yamamoto Polymerization | 2,7-dibromo-N-dodecylcarbazole | - | Strong excimer emission; potential for optoelectronic devices. |

| Poly(2,7-carbazolenevinylene) | Horner-Emmons or Knoevenagel reaction | Carbazole-based aldehydes/phosphonates | - | Metal-free synthesis; luminescence maxima between 487 and 581 nm. acs.org |

Structure-Property Relationships in Poly(2,7-carbazole) Derivatives for Optoelectronic Applications

The relationship between the chemical structure of poly(2,7-carbazole) derivatives and their optoelectronic properties is a key area of research. nih.govacs.org The electronic properties of these polymers can be finely tuned by modifying the substituents on the carbazole (B46965) nitrogen and the aromatic backbone. tandfonline.com The introduction of bulky alkyl chains at the N-9 position, for example, improves solubility and processability without significantly altering the electronic properties of the polymer backbone. researchgate.net

The nature of the comonomer in copolymers plays a crucial role in determining the final properties. acs.org Copolymerization with electron-donating or electron-withdrawing units can modulate the HOMO and LUMO energy levels, thereby tuning the band gap and emission color. beilstein-journals.orgacs.org For instance, incorporating electron-deficient units leads to an internal charge transfer (ICT) character, resulting in red-shifted absorption and emission, which is desirable for creating red-light-emitting polymers for full-color displays. acs.org

The linkage position on the carbazole ring is also critical. While 3,6-linked polycarbazoles have been extensively studied, 2,7-linked analogues often exhibit distinct and sometimes superior properties for certain applications. tandfonline.com The 2,7-linkage can lead to a more twisted polymer backbone, which can disrupt conjugation to some extent but also inhibit aggregation-caused quenching, leading to higher photoluminescence quantum yields in the solid state. Several poly(2,7-carbazole) derivatives have demonstrated promising performance in optoelectronic devices, with hole mobilities around 3 x 10⁻³ cm² V⁻¹ s⁻¹ and power conversion efficiencies in solar cells reaching up to 4.8%. nih.govacs.orgacs.org

Table 2: Optoelectronic Properties of Functionalized Poly(2,7-carbazole)s

| Polymer Derivative | Structural Modification | Impact on Properties | Potential Application |

|---|---|---|---|

| Low band gap poly(2,7-carbazole)s | Copolymerization with electron-deficient comonomers (e.g., quinoxaline) | Internal Charge Transfer (ICT), green-light-emitting | Light-emitting diodes (LEDs) acs.org |

| Poly(2,7-carbazole) with vinylene units | Introduction of vinylene units into the backbone | Red-shifted luminescence (487-581 nm), metal-free | Microelectronic applications acs.org |

| 3,6-position protected poly(2,7-carbazole)s | Methyl or nitrile groups at 3,6-positions | Improved stability | Stable optoelectronic devices acs.org |

| Ambipolar 2,7-carbazole derivatives | Arylamines at 2 and 7 positions | Hole and electron mobilities up to 10⁻⁴ cm² V⁻¹ s⁻¹ | Ambipolar transistors, OLEDs 140.122.64 |

Dendritic and Supramolecular Architectures Incorporating 2,7-Di-tert-butyl-9H-carbazole Units

Beyond linear polymers, this compound units are utilized in the construction of more complex architectures like dendrimers and supramolecular assemblies. bohrium.com These three-dimensional structures offer unique advantages, such as enhanced solubility, well-defined molecular structures, and the ability to encapsulate other molecules. The dendritic structure allows for precise control over the placement of functional groups, leading to materials with tailored properties. researchgate.net

Carbazole-containing dendrimers have been widely explored for their applications in organic light-emitting diodes (OLEDs) due to their excellent light-emitting and charge-transporting properties. csic.es The bulky tert-butyl groups on the periphery of the dendrimer can prevent intermolecular interactions that often lead to luminescence quenching in the solid state. For example, dendritic carbazole-containing alkynylplatinum(II) complexes, with tert-butyl surface groups, have been synthesized and shown to be highly luminescent, making them suitable for solution-processable OLEDs. acs.org

Supramolecular chemistry offers another avenue for creating functional materials from this compound. Non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, can be used to assemble carbazole-based units into larger, ordered structures. For instance, iron(III) complexes with branched Schiff bases derived from carbazole have been synthesized. researchgate.netmdpi.com These materials combine the photoactive properties of the carbazole units with the magnetic properties of the metal center, opening up possibilities for multifunctional materials. researchgate.netmdpi.com

Table 3: Examples of Dendritic and Supramolecular Architectures

| Architecture Type | Building Blocks | Key Features | Potential Applications |

|---|---|---|---|

| Dendritic alkynylplatinum(II) complexes | Carbazole dendrons with tert-butyl surface groups, platinum(II) core | High photoluminescence quantum yields (up to 80% in thin films) | Solution-processable OLEDs acs.org |

| Dendritic iron(III) carbazole complexes | Branched Schiff bases of carbazole derivatives, iron(III) ions | Combination of photoactive and magnetic properties, dual fluorescence | Multifunctional materials, sensors researchgate.netmdpi.com |

| Supramolecular dendrimers | Carbazole-containing dendrons, melamine (B1676169) or poly(propylene imine) cores | Self-assembly via ionic or hydrogen bonding, luminescent and photoconductive | Optoelectronic devices, organogels csic.es |

| Carbazole block codendrimers | Carbazole units | Hexagonal columnar liquid crystalline behavior, hole mobilities of 10⁻⁸ cm² V⁻¹ s⁻¹ | Organogels, charge transport materials csic.es |

Emerging Research Frontiers and Interdisciplinary Applications

Development of Carbazole-Based Chemical Sensors (e.g., Gas Sensors)

The electron-rich nature and high fluorescence of carbazole-based conjugated polymers make them suitable for use in chemical sensors. frontiersin.org These materials can be tailored for specific applications by incorporating functional groups into the carbazole (B46965) monomer. frontiersin.org Carbazole-based materials are being investigated for their potential in gas sensing, with studies showing their effectiveness in detecting various gases. rsc.orgrsc.org

For instance, a highly sensitive ammonia (B1221849) gas sensor was developed using a carbazole-triazine derivative. spiedigitallibrary.org This sensor demonstrated the potential for detecting ammonia at the parts-per-billion level at room temperature. spiedigitallibrary.org The sensing mechanism is often based on the interaction between the gas molecules and the carbazole-based material, which can lead to changes in the material's electrical or optical properties. spiedigitallibrary.org In another study, a multifunctional carbazole-based conjugated microporous polymer was shown to have a high uptake capacity for carbon dioxide, indicating its potential for CO2 sensing and capture. rsc.org

| Sensor Application | Detected Substance | Key Findings |

| Gas Sensor | Ammonia (NH3) | A carbazole-triazine derivative showed high sensitivity to ammonia at room temperature. spiedigitallibrary.org |

| Gas Adsorption | Carbon Dioxide (CO2) | A carbazole-based microporous polymer exhibited high CO2 uptake and selectivity. rsc.org |

Catalysis and Photocatalysis Mediated by Carbazole Derivatives

Carbazole derivatives have emerged as powerful tools in the field of catalysis and photocatalysis. digitellinc.comdigitellinc.com Their unique redox properties allow them to act as potent single-electron photoreductants, facilitating chemical transformations that are otherwise challenging. digitellinc.comacs.org

Recent research has demonstrated the successful use of carbazole derivatives in the C-H arylation of N-methylpyrrole, achieving good isolated yields without the need for additives to reduce the oxidized carbazole. digitellinc.com This highlights the inherent reactivity and efficiency of these compounds as photocatalysts. Furthermore, carbazole-based sensitizers have been shown to significantly enhance photocatalytic hydrogen generation when used with Pt/TiO2 films. rsc.org The planar and sulfur-free nature of these carbazole derivatives contributes to their superior performance compared to traditional phenothiazine (B1677639) dyes. rsc.org

In the realm of dual catalysis, a donor-acceptor thermally activated delayed fluorescence (TADF) structure based on 3,6-di-tert-butyl-9H-carbazole has been developed as a photocatalyst. This compound has shown to be a better ground state reducing agent and photoreductant compared to other common photocatalysts. researchgate.net Additionally, a carbazole-1,3-dicarbonitrile, formed through a light-induced transformation, has been effectively used as a TADF photocatalyst in cobalt-mediated allylation of aldehydes. unibo.it

Research into Energy Storage Applications of Carbazole-Based Materials

The electrochemical properties of carbazole derivatives make them promising candidates for energy storage applications, particularly in batteries. frontiersin.orgmdpi.com Carbazole-based polymers can be used as electroactive materials in various components of batteries, contributing to improved performance and stability. mdpi.comtubitak.gov.tr

One area of investigation is the use of carbazole polymers as coatings on separators in lithium-ion batteries. mdpi.com Studies have shown that these coatings can participate in the formation of a stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), leading to enhanced cycling performance. mdpi.com The oxidation of the carbazole polymer during the initial charging process is a key step in forming these beneficial interphases. mdpi.com

Furthermore, carbazole-based covalent organic frameworks (COFs) have been synthesized and applied as sulfur-host materials in the cathodes of lithium-sulfur batteries. rsc.org These COFs effectively mitigate the shuttle effect of lithium polysulfides, resulting in high initial capacity and excellent capacity retention. rsc.org Research is also exploring the use of functionalized carbazoles as cathode materials in high-voltage non-aqueous organic redox flow batteries. researchgate.net

| Energy Storage Application | Material Type | Key Advantages |

| Lithium-Ion Batteries | Carbazole polymer separator coatings | Enhanced cycling performance through stable interphase formation. mdpi.com |

| Lithium-Sulfur Batteries | Carbazole-based covalent organic frameworks (COFs) | Mitigation of polysulfide shuttle effect, leading to high capacity and stability. rsc.org |

| Redox Flow Batteries | Functionalized carbazole cathodes | Potential for high-voltage applications. researchgate.net |

Investigations into Biological Activity of Carbazole Derivatives relevant to 2,7-Di-tert-butyl-9H-carbazole

Carbazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.govresearchgate.netechemcom.comresearchgate.net The specific substitution patterns on the carbazole nucleus can significantly influence the biological efficacy of these compounds.

Anticancer Activity: Numerous studies have highlighted the potential of carbazole derivatives as anticancer agents. mdpi.comresearchgate.netajol.infofrontiersin.org They can induce apoptosis and arrest the cell cycle in various cancer cell lines. researchgate.net For instance, certain carbazole derivatives have shown significant activity against breast cancer cells, including triple-negative breast cancer, by inhibiting topoisomerases and disrupting the actin cytoskeleton. mdpi.commdpi.com

Antiviral Activity: Carbazole derivatives have also been identified as promising antiviral agents. nih.govnih.gov Research has shown their efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and porcine epidemic diarrhea virus (PEDV). nih.govnih.gov The antiviral mechanism can involve the inhibition of viral enzymes or interference with the viral life cycle at different stages. nih.govnih.gov Some carbazole alkaloids have even been investigated for their potential against SARS-CoV-2. encyclopedia.pub

Antimicrobial Activity: The antimicrobial properties of carbazole derivatives have been well-documented. echemcom.commdpi.com They have shown inhibitory effects against various Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the carbazole ring can modulate the antimicrobial potency of these compounds. echemcom.com

While direct biological studies on this compound are not extensively reported in the provided search results, the broad spectrum of biological activities observed in other carbazole derivatives suggests that this compound could also possess interesting pharmacological properties. The presence of the bulky tert-butyl groups at the 2 and 7 positions would likely influence its interaction with biological targets, potentially leading to unique activity profiles.

| Biological Activity | Target/Mechanism | Examples of Active Carbazole Derivatives |

| Anticancer | Inhibition of topoisomerases, disruption of actin dynamics | Ellipticine and its analogues, bis-carbazole derivatives. mdpi.commdpi.com |

| Antiviral | Inhibition of viral enzymes (e.g., integrase, kinase), interference with viral replication | Arylthiourea-carbazole derivatives (anti-HCV), various derivatives against PEDV. nih.govnih.gov |

| Antimicrobial | Inhibition of bacterial growth | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives. mdpi.com |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,7-Di-tert-butyl-9H-carbazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, where tert-butyl groups are introduced at the 2,7-positions of carbazole. Key parameters include:

- Catalyst : Lewis acids like AlCl₃ (1–2 mol%) in anhydrous dichloromethane or chloroform .

- Temperature : Room temperature to 60°C, with prolonged reaction times (12–24 hrs) to ensure complete substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

- Critical Note : Competing reactions (e.g., over-alkylation at other carbazole positions) may occur; monitor via TLC and adjust stoichiometry of tert-butyl chloride to carbazole (2:1 molar ratio) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm tert-butyl group positions (δ ~1.4 ppm for tert-butyl protons, aromatic protons at δ 7.2–8.5 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) for structural validation. Refinement parameters (R-factor < 0.05) ensure accuracy in bond angles and torsional strain analysis .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₀H₂₅N, theoretical 279.42 g/mol) .

Q. What key physical properties make this compound suitable for optoelectronic applications?

- Methodological Answer :

- Thermal Stability : High glass transition temperature (>200°C) due to steric hindrance from tert-butyl groups, confirmed by DSC .

- Photoluminescence : Aggregation-enhanced emission (AEE) with quantum yields (PLQY) up to 53% in solid-state films, measured via integrating sphere .

- Electrochemical Properties : Ionization potential (5.75–5.89 eV) and balanced charge mobility (>10⁻⁴ cm²/V·s) determined by cyclic voltammetry and time-of-flight measurements .

Advanced Research Questions

Q. How can researchers optimize the photophysical properties of this compound derivatives for thermally activated delayed fluorescence (TADF)?

- Methodological Answer :

- Substituent Engineering : Introduce electron-donating (e.g., methoxy) or withdrawing groups (e.g., cyano) at the 3,6-positions to modulate singlet-triplet energy gaps (ΔEₛₜ). Monitor via transient photoluminescence .

- Solid-State Packing : Co-crystallize with host matrices (e.g., CBP) to reduce aggregation-caused quenching. Use grazing-incidence XRD to analyze intermolecular interactions .

- Device Integration : Fabricate non-doped OLEDs with ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al architecture. Optimize external quantum efficiency (EQE) by varying layer thickness (e.g., 80–100 nm emissive layer) .

Q. What experimental strategies resolve contradictions in reported crystallographic data for tert-butyl-substituted carbazoles?

- Methodological Answer :

- Data Validation : Cross-reference multiple refinement software (SHELXL vs. Olex2) to identify outliers in bond lengths/angles. For example, tert-butyl C–C bonds should average 1.54 Å .

- Temperature Effects : Perform low-temperature (100 K) XRD to minimize thermal motion artifacts, improving resolution of steric clashes .

- DFT Benchmarking : Compare experimental geometries with density functional theory (B3LYP/6-311G**) calculations to validate torsional angles (e.g., carbazole planarity deviations < 5°) .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to estimate logP (predicted ~5.2) and biodegradation half-life (>60 days), indicating moderate persistence .

- Molecular Dynamics : Simulate lipid bilayer interactions (GROMACS) to assess bioaccumulation in aquatic organisms. Compare with experimental BCF (bioconcentration factor) data from fish models .

- Toxicity Profiling : Leverage ToxCast assays to predict endocrine disruption potential (e.g., androgen receptor binding) .

Q. What role does aggregation-induced emission (AIE) play in enhancing the performance of this compound-based sensors?

- Methodological Answer :

- Solvent Polarity Screening : Test emission intensity in solvents like THF (low polarity) vs. water (high polarity). AIE-active compounds show >10× intensity increase in aggregated state .

- Surface Functionalization : Conjugate with PEG or aptamers to improve biocompatibility for cellular imaging. Confirm via fluorescence lifetime imaging microscopy (FLIM) .

Q. How do researchers address discrepancies in reported synthetic yields for tert-butyl-substituted carbazoles?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃ with FeCl₃ or ionic liquids (e.g., [BMIM]Cl) to improve regioselectivity. Track intermediates via in-situ IR .

- Scale-Up Challenges : Optimize solvent volume (5–10 mL/g substrate) and stirring efficiency to mitigate side reactions (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。